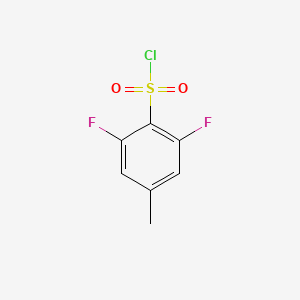

2,6-Difluoro-4-methylbenzene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

2,6-difluoro-4-methylbenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O2S/c1-4-2-5(9)7(6(10)3-4)13(8,11)12/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFJGRNPJCTYIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)F)S(=O)(=O)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1602025-95-5 | |

| Record name | 2,6-difluoro-4-methylbenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Difluoro-4-methylbenzene-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the sulfonylation of 2,6-difluoro-4-methylbenzene using chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale sulfonylation processes. These processes are optimized for high yield and purity, utilizing advanced reaction vessels and precise temperature control .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols, forming sulfonamides, sulfonate esters, or thiosulfonates, respectively.

Key Reactions:

-

Ammonolysis : Reacts with ammonia or amines to form 2,6-difluoro-4-methylbenzenesulfonamides .

Example: -

Alcoholysis : Reacts with alcohols (e.g., methanol) to yield sulfonate esters .

Experimental Data:

| Nucleophile | Product | Yield (%) | Conditions |

|---|---|---|---|

| Phenethylamine | Sulfonamide derivative | 95 | K₂CO₃, DMF, 90°C |

| Sodium methoxide | Methyl sulfonate | 87 | RT, THF |

Sulfur Retentive Reactions

The sulfonyl group participates in sulfur-retentive transformations, such as sulfonyl migrations under basic conditions.

Example Reaction:

In a study involving 6,7-difluoro substrates, phenethylamine induced a 1,3-sulfonyl migration , forming a rearranged product (Figure 1) .

Mechanism :

-

Nucleophilic attack at C-6 by phenethylamine.

-

Base-mediated aromatization.

-

Sulfonyl anion addition at C-7, followed by fluoride elimination.

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing sulfonyl chloride and fluorine substituents deactivate the benzene ring, directing incoming electrophiles to specific positions.

Observed Reactivity:

-

Nitration : Occurs at the meta position relative to the sulfonyl group.

-

Halogenation : Limited due to existing fluorine substituents.

Reduction and Oxidation

-

Reduction : Lithium aluminum hydride (LiAlH₄) reduces the sulfonyl chloride to a thiol (-SH) .

-

Oxidation : The methyl group can be oxidized to a carboxylic acid using strong oxidants (e.g., KMnO₄) .

Comparative Reactivity with Analogues

| Compound | Key Differences | Reactivity Notes |

|---|---|---|

| 2,6-Difluorobenzenesulfonyl chloride | Lacks methyl group | Higher electrophilicity at sulfonyl chloride |

| 4-Methylbenzenesulfonyl chloride | Lacks fluorine substituents | Faster nucleophilic substitution |

Mechanistic Insights

Scientific Research Applications

Organic Synthesis

One of the primary applications of 2,6-difluoro-4-methylbenzene-1-sulfonyl chloride is in organic synthesis. It serves as a reagent for the formation of sulfonamide and sulfonate compounds. The compound's reactivity allows it to participate in nucleophilic substitution reactions, facilitating the synthesis of various organic molecules.

Biological Applications

In biological research, this compound is used for modifying biomolecules such as proteins and peptides. Its ability to react with nucleophilic sites makes it suitable for studying the structure and function of these biomolecules. Additionally, it has been shown to exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Pharmaceutical Development

This compound is also significant in pharmaceutical development. It acts as an intermediate in synthesizing drugs containing sulfonamide moieties. Research indicates that derivatives of this compound can inhibit specific enzymes, making them potential candidates for therapeutic agents.

Industrial Applications

In the industrial sector, the compound is utilized in producing specialty chemicals and materials. Its unique structure imparts distinct reactivity that is advantageous in various chemical processes.

Antimicrobial Activity Study

A study investigated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that it exhibited significant antibacterial activity comparable to established antimicrobial agents. The study utilized standard microbiological techniques to assess its effectiveness against both Gram-positive and Gram-negative bacteria.

Enzyme Inhibition Mechanism

Research on the enzyme inhibition mechanism revealed that this compound interacts with specific active sites on target enzymes through hydrogen bonding. This interaction can lead to a decrease in enzyme activity crucial for various biological processes.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-4-methylbenzene-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate derivatives, depending on the nucleophile involved . The molecular targets and pathways are primarily related to the modification of functional groups in organic molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Effects

a. 2,4-Difluorobenzene-1-sulfonyl Chloride (CAS 13918-92-8)

- Similarity : 0.92 (highest among analogues) .

- Structure : Fluorines at positions 2 and 4; lacks the methyl group.

- Impact: The absence of a methyl group reduces steric hindrance and lipophilicity compared to the target compound.

b. 2,6-Difluoro-4-nitrobenzene-1-sulfonyl Chloride (CAS 1193388-31-6)

- Structure: Nitro (-NO₂) replaces methyl at position 4 (C₆H₂ClF₂NO₄S, MW 257.60 g/mol) .

- Impact : The nitro group is strongly electron-withdrawing, further polarizing the sulfonyl chloride moiety and enhancing reactivity. However, this may reduce stability under basic or reducing conditions. The higher molecular weight (vs. 218.63 g/mol for the methyl analogue) could influence solubility and crystallization behavior .

c. 2-Fluoro-5-methylbenzene-1-sulfonyl Chloride (CAS 870704-14-6)

Physicochemical Properties

Biological Activity

2,6-Difluoro-4-methylbenzene-1-sulfonyl chloride, also known as a benzenesulfonamide derivative, is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, synthesis, biological mechanisms, and potential applications in medicine and research.

The molecular formula of this compound is C7H6ClF2O2S. It features a sulfonyl chloride group attached to a benzene ring that is substituted with two fluorine atoms and one methyl group. These substituents significantly influence its chemical reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the chlorination of the corresponding sulfonic acid or sulfonamide precursor under controlled conditions. This process can be optimized using various reagents and solvents to enhance yield and purity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to other known antimicrobial agents. For instance, a study highlighted its activity against both Gram-positive and Gram-negative bacteria, demonstrating its potential as an antibacterial agent .

Enzyme Inhibition

The compound acts as an enzyme inhibitor by interacting with specific active sites on target enzymes. Its mechanism involves the formation of hydrogen bonds between the sulfonamide group and amino acid residues within the enzyme's active site. This interaction can lead to a decrease in enzyme activity, which is crucial for various biological processes .

Anti-inflammatory Properties

In addition to its antimicrobial activity, this compound has been investigated for its anti-inflammatory effects. Studies have shown that it can inhibit pro-inflammatory cytokines and pathways involved in inflammatory responses, indicating its potential therapeutic use in conditions characterized by inflammation .

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. |

| Study 2 | Showed potential as an anti-inflammatory agent in vitro by reducing TNF-alpha levels. |

| Study 3 | Investigated the compound's role as an enzyme inhibitor in metabolic pathways related to drug metabolism. |

The biological activity of this compound is primarily attributed to its ability to form stable complexes with target proteins. The sulfonamide moiety plays a crucial role in this interaction, allowing the compound to effectively block enzymatic functions that are vital for bacterial survival and inflammatory processes.

Comparison with Similar Compounds

Compared to other benzenesulfonamide derivatives, this compound stands out due to its unique combination of fluorine and methyl substituents. This combination enhances its binding affinity to biological targets while also influencing its metabolic stability.

| Compound | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| This compound | High | Moderate |

| 4-Methylbenzenesulfonamide | Moderate | Low |

| 2,6-Dichlorobenzenesulfonamide | Low | High |

Q & A

Q. Q1. What are the critical considerations for synthesizing 2,6-difluoro-4-methylbenzene-1-sulfonyl chloride, and how can purity be optimized?

Methodological Answer: Synthesis typically involves chlorosulfonation of the parent aromatic compound under controlled conditions. Key steps include:

- Fluorination and Methyl Group Stability : Fluorine substituents are electron-withdrawing, which may influence sulfonation regioselectivity. Ensure reaction temperatures remain below 100°C to prevent decomposition of the sulfonyl chloride group .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate 4:1) followed by recrystallization from dichloromethane/hexane. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

- Handling : Store under inert gas (argon) at −20°C to mitigate hydrolysis .

Q. Q2. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : NMR is critical for confirming fluorine positions (δ −110 to −120 ppm for ortho-fluorines). NMR resolves methyl protons (δ 2.3–2.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 246.98) and fragmentation patterns .

- Elemental Analysis : Verify C, H, S, and Cl content within ±0.3% deviation .

Q. Q3. How should researchers handle stability issues during storage?

Methodological Answer:

- Moisture Sensitivity : Store in flame-sealed ampules with molecular sieves (3Å) to absorb residual moisture .

- Thermal Stability : Decomposition occurs above 120°C. Conduct TGA (thermogravimetric analysis) to determine safe handling temperatures .

Advanced Research Questions

Q. Q4. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Use B3LYP/6-31G(d) to calculate electrophilicity indices. The sulfonyl chloride group has high electrophilicity (ω > 5 eV), favoring attack by amines or alcohols .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics. Polar aprotic solvents stabilize transition states, accelerating substitution .

Q. Q5. How do conflicting data on fluorinated sulfonyl chlorides’ reactivity arise, and how can they be resolved?

Methodological Answer: Discrepancies often stem from:

- Methodological Divergence : Compare studies using wet-lab functional assays (e.g., Saito et al.’s receptor profiling) vs. computational meta-analyses (e.g., Haddad et al.’s hybrid models). Validate hypotheses via orthogonal techniques (e.g., kinetic isotope effects paired with DFT) .

- Impurity Interference : Replicate experiments using ultra-pure samples (≥99.9% by HPLC) to exclude side-product effects .

Q. Q6. What strategies enable regioselective functionalization of this compound?

Methodological Answer:

- Directed Ortho-Metalation (DoM) : Use LDA (lithium diisopropylamide) at −78°C to deprotonate the methyl group, enabling directed coupling with electrophiles. Fluorine atoms block para positions, enhancing selectivity .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with Pd(PPh) and arylboronic acids targets the sulfonyl chloride group’s electron-deficient ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.